Europium(3+)
Description
Significance of Lanthanide Ions in Modern Chemistry
Lanthanide ions, often referred to as rare-earth elements, are indispensable components across a spectrum of modern technologies, despite their name suggesting scarcity. Many lanthanides, such as cerium, neodymium, and lanthanum, are more abundant than gold. rsc.org These elements are critical for applications ranging from permanent magnets in wind turbines and electric car batteries to advanced lasers, phosphors, and medical imaging agents. researchgate.netacs.org Their utility extends to metallurgy, ceramics, and catalysis, where their distinctive magnetic and optical properties are extensively exploited. rsc.org The versatility of lanthanide-based luminescent materials, characterized by their broad range of excitation sources, luminescence wavelengths, lifetimes, and band characteristics, underpins their widespread adoption in light-dependent technologies. rsc.org A notable historical application includes the introduction of the first commercial lanthanide-based phosphor, YVO₄:Eu³⁺, in 1965 for color television cathode ray tube (CRT) displays. rsc.org The similar ionic radii of lanthanide ions, a phenomenon known as the lanthanide contraction, coupled with their predominant +3 oxidation state, result in highly similar chemical properties, which presents both challenges and opportunities in their separation and application. acs.orgbritannica.com Given their crucial role in advanced technologies, lanthanides are often classified as strategic materials by governments worldwide. researchgate.net
Table 1: Key Applications of Lanthanide Ions
| Application Area | Examples of Use |
| Energy & Automotive | Permanent magnets in wind turbines, electric car batteries |
| Optoelectronics & Displays | Lasers, phosphors (e.g., in TVs, fluorescent lamps), fluorescent glass, OLEDs |
| Security & Authentication | Anti-counterfeiting phosphors in banknotes |
| Medical & Biological | Medical imaging agents, biomedical analyses |
| Industrial Catalysis | Petrochemical cracking, automotive catalysts |
| Materials Science | Metallurgy, ceramics |
Unique Electronic Structure of Europium(III) for Spectroscopic Probing
Europium(III) (Eu³⁺) possesses a distinctive electronic configuration of 4f⁶. rsc.org This configuration is particularly advantageous for spectroscopic investigations because its ground state (⁷F₀) and its primary emitting state (⁵D₀) are both non-degenerate, meaning they are characterized by a single electronic state. acs.orgchemrxiv.orgresearchgate.net This characteristic makes Eu(III) an exceptionally efficient probe for discerning molecular structures and local environments. acs.orgchemrxiv.org
A defining feature of lanthanide ions, including Eu(III), is the shielding of their 4f orbitals by the fully occupied 5s and 5p orbitals. rsc.org This shielding minimizes the interaction of the 4f electrons with the external chemical environment, leading to several desirable photophysical properties: narrow emission bandwidths, high color purities, and prolonged luminescence lifetimes. nih.govmdpi.com Luminescence in Eu(III) predominantly arises from f-f forbidden transitions. While these transitions are inherently forbidden by Laporte's parity selection rules, they become partially allowed through orbital mixing, which is enhanced by a decrease in the symmetry around the central Eu(III) ion. nih.govchemrxiv.orgtandfonline.com Consequently, the symmetry of the coordination environment significantly impacts the luminescence properties. For instance, a higher symmetry around the lanthanide ion is generally expected to lead to an increased luminescence lifetime and intensity, assuming no significant quenching pathways. chemrxiv.org
The rich electronic structure of Eu(III) encompasses 3,003 distinct electronic energy levels. These levels are organized into 327 groups of states by electron-electron repulsion and spin-orbit coupling, with each group further split by the ligand field. chemrxiv.org The number of observed lines in the ⁵D₀ → ⁷Fⱼ luminescence transitions or the ⁵Dⱼ ← ⁷F₀ absorption transitions serves as a sensitive indicator of the site symmetry of the Eu³⁺ ion, providing valuable insights into its coordination environment. researchgate.net
Table 2: Electronic and Spectroscopic Properties of Europium(III)
| Property | Description |
| Electronic Configuration | [Xe]4f⁶ |
| Ground State | ⁷F₀ |
| Principal Emitting State | ⁵D₀ |
| Shielding | 4f orbitals shielded by 5s and 5p orbitals |
| Luminescence Origin | f-f forbidden transitions (becomes allowed via orbital mixing) |
| Spectral Characteristics | Narrow emission bandwidths, high color purity, long luminescence lifetimes |
| Symmetry Dependence | Luminescence intensity and lifetime are influenced by local symmetry |
Overview of Contemporary Research Directions for Europium(III) Compounds
The exceptional fluorescence properties of europium(III) complexes—including their narrow emission bands, high color purity, extended fluorescence lifetimes, and high quantum yields—make them highly attractive for a diverse array of contemporary research directions and technological applications. mdpi.com
Current research and applications of Eu(III) compounds span several critical areas:
Lighting and Displays: Eu(III) compounds are widely used as red or blue phosphors in television sets, fluorescent lamps, and as activators for yttrium-based phosphors. They are also integral to the manufacture of fluorescent glass and anti-counterfeiting phosphors found in Euro banknotes. fishersci.sewikipedia.org Their role in color CRT display technologies has been foundational. rsc.org
Lasers and Fiber-optic Communications: Eu(III) complexes serve as luminescent centers in solid-state lasers and are crucial for advancements in fiber-optic communication systems. rsc.orgmdpi.com
Medical Diagnostics and Imaging: In the biomedical field, Eu(III) ions are employed in various analyses and imaging techniques, including their potential as magnetic resonance imaging (MRI) contrast agents. researchgate.netacs.orgrsc.org
Sensors: Their highly sensitive luminescence properties enable their use in the development of advanced sensors, such as vapoluminescent sensors and general chemical sensors. mdpi.comtandfonline.com
Anti-counterfeiting Technologies: The distinct and robust fluorescence of Eu(III) phosphors makes them ideal for security features in banknotes and other valuable items. mdpi.comwikipedia.org
Optoelectronics: Europium complexes are increasingly integrated into organic light-emitting diodes (OLEDs), particularly for achieving high-efficiency red emission, which is essential for full-color displays and white lighting. mdpi.comtandfonline.com
Separations and Adsorption: Given the increasing demand for lanthanide ions in nuclear and industrial sectors, significant research focuses on developing efficient methods for the separation, adsorption, and recovery of Ln(III) ions from complex mixtures, often leveraging their unique coordination chemistry. rsc.orgbohrium.com
Catalysis: Eu(III) compounds find applications as catalysts in various industrial processes, including petrochemical cracking and automotive catalysis. researchgate.netrsc.orgamericanelements.com
Pharmaceuticals and Advanced Materials: They are utilized in the preparation of pharmaceuticals and agrochemicals, and in the synthesis of novel light-emitting nanomaterials. fishersci.dk
Table 3: Contemporary Research Areas for Europium(III) Compounds
| Research Area | Specific Applications/Focus |
| Luminescent Materials | Phosphors for TVs, fluorescent lamps, fluorescent glass, OLEDs |
| Advanced Optics | Lasers, fiber-optic communication |
| Bio-applications | Medical diagnostics, MRI contrast agents |
| Chemical Sensing | Vapoluminescent sensors, general chemical sensors |
| Security | Anti-counterfeiting phosphors |
| Separation Science | Adsorption and recovery of lanthanide ions |
| Catalysis | Petrochemical cracking, automotive catalysis |
| Synthesis | Pharmaceuticals, agrochemicals, light-emitting nanomaterials |
Structure
2D Structure
Properties
CAS No. |
22541-18-0 |
|---|---|
Molecular Formula |
Eu+3 |
Molecular Weight |
151.96 g/mol |
IUPAC Name |
europium(3+) |
InChI |
InChI=1S/Eu/q+3 |
InChI Key |
LNBHUCHAFZUEGJ-UHFFFAOYSA-N |
SMILES |
[Eu+3] |
Canonical SMILES |
[Eu+3] |
Origin of Product |
United States |
Synthesis and Fabrication Methodologies for Europium Iii Based Materials
Solution-Phase Synthesis Techniques
Solution-phase methods are widely employed for the synthesis of Europium(III)-based materials due to their ability to produce homogenous, nanostructured materials with well-defined properties. These techniques offer excellent control over particle size, morphology, and composition by manipulating reaction parameters such as precursor concentration, pH, temperature, and solvent.
Co-precipitation Approaches for Europium(III) Nanomaterials
Co-precipitation is a versatile and cost-effective method for synthesizing Europium(III)-doped nanomaterials. This technique involves the simultaneous precipitation of the host material and the dopant (Europium(III) ions) from a homogeneous solution. The process is initiated by adding a precipitating agent, leading to the formation of an insoluble precursor, which is subsequently heat-treated to yield the final crystalline nanomaterial.
A common application of this method is the synthesis of Y₂O₃:Eu³⁺ nanospheres, a prominent red-emitting phosphor. optica.org In a typical procedure, aqueous solutions of yttrium nitrate (B79036) and europium nitrate are mixed, and a precipitating agent like ammonium hydroxide or urea is added. This results in the co-precipitation of yttrium and europium hydroxides or carbonates. The resulting precipitate is then washed, dried, and calcined at high temperatures (typically above 500 °C) to form the crystalline Y₂O₃:Eu³⁺ nanospheres. optica.org The size and crystallinity of the nanoparticles, which significantly influence their luminescent properties, can be controlled by adjusting parameters such as the synthesis time and annealing temperature. optica.org For instance, higher annealing temperatures generally lead to larger and more crystalline nanoparticles, resulting in more intense red photoluminescence. optica.org
Similarly, the co-precipitation method has been successfully used to synthesize Europium(III)-doped zinc oxide (ZnO) nanoparticles. sciopen.comresearchgate.net In this case, zinc and europium salts are dissolved in a suitable solvent, and a precipitating agent is added to form a precursor, which is then calcined to obtain Eu³⁺-doped ZnO. The incorporation of Eu³⁺ ions into the ZnO host lattice can be confirmed by various characterization techniques, including X-ray diffraction (XRD). sciopen.comresearchgate.net
The key to a successful co-precipitation synthesis is ensuring the homogeneous distribution of the dopant ions within the host matrix. This is influenced by factors such as the relative solubilities of the host and dopant precursors and the rate of precipitation. Careful control of these parameters is crucial for achieving materials with optimal luminescent performance.
Table 1: Co-precipitation Synthesis of Europium(III) Nanomaterials
| Host Material | Europium Precursor | Precipitating Agent | Typical Annealing Temperature (°C) | Resulting Nanomaterial |
|---|---|---|---|---|
| Y₂O₃ | Eu(NO₃)₃ | Ammonium Hydroxide / Urea | > 500 | Y₂O₃:Eu³⁺ Nanospheres optica.org |
| ZnO | Eu(NO₃)₃ | Sodium Hydroxide | 400 - 600 | ZnO:Eu³⁺ Nanoparticles sciopen.comresearchgate.net |
| Hectorite | Eu(III) solution | - | N/A | Eu(III)-co-precipitated hectorite geoscienceworld.orgresearchgate.net |
Hydrothermal and Solvothermal Synthetic Routes for Europium(III) Compounds
Hydrothermal and solvothermal synthesis are powerful techniques for producing crystalline Europium(III) compounds with controlled morphologies and structures. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, often referred to as an autoclave. The high temperature and pressure facilitate the dissolution of reactants and the crystallization of products, often leading to materials that are not accessible under ambient conditions.
A notable example is the hydrothermal synthesis of Eu(OH)₃ (europium hydroxide) with various morphologies such as plates, rods, tubes, and prisms. nih.govmdpi.com By carefully controlling the initial pH of the starting solution and the reaction temperature, the shape and size of the Eu(OH)₃ particles can be precisely tuned. nih.govmdpi.com This level of morphological control is crucial as the shape and size of the particles can significantly impact their properties and potential applications.
Furthermore, hydrothermal techniques have been employed to synthesize more complex structures like a luminescent Europium(III) sulfate with a three-dimensional chiral framework. This demonstrates the capability of this method to produce intricate and well-defined crystal structures. Similarly, luminescent lanthanide coordination polymers composed of europium(III), oxalate, and carbonate have been prepared using hydrothermal synthesis. rsc.org
Solvothermal methods, which utilize organic solvents, have been used to synthesize Europium(III) complexes with various organic ligands. For instance, two europium(III) complexes, Eu(tta)₃L₁ and Eu(tta)₃L₂, were synthesized, both of which exhibit red emission. mdpi.com The choice of solvent in solvothermal synthesis can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the final product's structure and properties.
Table 2: Hydrothermal/Solvothermal Synthesis of Europium(III) Compounds
| Compound | Synthesis Method | Key Parameters | Resulting Morphology/Structure |
|---|---|---|---|
| Eu(OH)₃ | Hydrothermal | pH, Temperature | Plates, rods, tubes, prisms nih.govmdpi.com |
| Europium(III) Sulfate | Hydrothermal | - | 3D chiral framework |
| [Eu₂(ox)(CO₃)₂(H₂O)₂]n | Hydrothermal | - | 3D polymer rsc.org |
Coordination Complex Formation through Ligand Precipitation
The synthesis of Europium(III) coordination complexes through ligand precipitation is a fundamental method for creating highly luminescent materials. This approach involves the reaction of a Europium(III) salt with organic ligands in a solution, leading to the precipitation of the desired complex. The choice of ligands is critical as they act as "antennas," absorbing excitation energy and transferring it efficiently to the Eu³⁺ ion, which then emits its characteristic red light.
A prominent class of ligands used for this purpose are β-diketonates. nih.govrsc.orgacs.org The synthesis of Eu(β-diketonate)₃(L)₂ complexes, where L is a neutral ancillary ligand, typically starts with a europium salt like EuCl₃·6H₂O. nih.gov Three equivalents of a β-diketonate ligand are added to form an intermediate complex, Eu(β-diketonate)₃(H₂O)₂. The coordinated water molecules can quench the luminescence, so they are often replaced by other non-ionic ligands (L) to enhance the quantum yield. nih.gov
The synthesis can be carried out in various solvents, and the precipitation of the complex is often induced by changing the solvent polarity or by cooling the reaction mixture. The resulting complexes are typically crystalline solids that can be isolated by filtration. The specific β-diketonate and ancillary ligands used have a significant impact on the photophysical properties of the final complex, including its absorption and emission spectra, luminescence lifetime, and quantum yield. rsc.orgacs.org
For example, six different β-diketonate ligands have been used to prepare corresponding ternary europium(III) complexes with 1,10-phenanthroline (B135089) as an ancillary ligand, all of which exhibited high decomposition temperatures and showed promise as red phosphors for LEDs. rsc.org
Table 3: Synthesis of Europium(III) Coordination Complexes
| Complex Type | Europium Precursor | Primary Ligand | Ancillary Ligand Example | Synthesis Method |
|---|---|---|---|---|
| Eu(β-diketonate)₃(L)₂ | EuCl₃·6H₂O | β-diketonate | 1,10-phenanthroline | Ligand Precipitation nih.govrsc.org |
| Eu(pic)₃(L)₃ | EuCO₃(OH)·xH₂O | Picrate anion | delta-valerolactam | Ligand Precipitation scielo.br |
Polymerization-Based Synthesis of Europium(III)-Functionalized Materials
Polymerization-based methods offer a route to incorporate Europium(III) complexes into macromolecular architectures, leading to materials with enhanced processability, mechanical stability, and tailored optical properties. These methods can involve the polymerization of monomers that already contain a Europium(III) complex or the post-functionalization of a pre-existing polymer with Europium(III) ions.
One approach is the copolymerization of a Eu(III)-containing complex monomer with a common monomer like methyl methacrylate. acs.org This results in luminescent copolymers where the Eu(III) complex units are covalently bonded to the polymer chain. Such materials are often soluble in common organic solvents and can be cast into transparent and flexible thin films. acs.org The uniform distribution of the Eu(III) complexes along the polymer backbone can minimize luminescence concentration quenching. acs.org
Another strategy is the fabrication of Europium(III)-containing nanohydrogels via reflux-precipitation polymerization. rsc.org This method can produce monodisperse nanohydrogels with high aqueous stability and strong fluorescence, making them suitable for bioimaging applications. rsc.org
Furthermore, Europium(III) complexes with active vinyl groups can be synthesized and subsequently polymerized with other monomers to create materials where the complex is an integral part of the polymer network. mdpi.com For example, a europium complex with crotonic acid as a ligand was introduced into a polyurethane matrix through polymerization, resulting in a transparent and thermally stable material with stable luminescence. mdpi.com The covalent bonding of the complex to the polymer chain prevents its dissociation and precipitation. mdpi.com
Table 4: Polymerization-Based Synthesis of Europium(III) Materials
| Polymerization Method | Monomers / Precursors | Resulting Material | Key Features |
|---|---|---|---|
| Copolymerization | Eu(III)-acrylate-β-diketonate complex, Methyl methacrylate | Eu-containing copolymers | Soluble, form transparent films acs.org |
| Reflux-precipitation polymerization | - | Eu(III)-containing nanohydrogels | Monodisperse, aqueous stability rsc.org |
| Polymerization of functionalized complex | Poly(urethane-acrylate) macromonomers, Europium crotonate complex | Polyurethane-europium materials | High transparency, thermal stability mdpi.com |
Solid-State and High-Temperature Synthesis Protocols
Solid-state synthesis, also known as the ceramic method, is a traditional and widely used technique for preparing inorganic materials, including Europium(III)-based phosphors. This method involves the reaction of solid starting materials at high temperatures to form the desired product.
Conventional Solid-State Reaction Methods for Europium(III) Phosphors
The conventional solid-state reaction method is a cornerstone for the industrial production of many phosphors. The process typically involves intimately mixing powdered starting materials, such as oxides, carbonates, or nitrates of the host lattice elements and the europium dopant. This mixture is then heated in a furnace at high temperatures, often for extended periods, to facilitate the diffusion of ions and the formation of the desired crystalline phase.
A classic example is the synthesis of Y₂O₂S:Eu³⁺, a red phosphor used in display technologies. nycu.edu.tw The raw materials, Y₂O₃ and Eu₂O₃, are mixed with a flux and sulfur, and the mixture is fired at high temperatures. The use of a flux, which is a low-melting-point substance, can promote the reaction by dissolving the reactants and facilitating mass transport, thereby lowering the required reaction temperature and improving the crystallinity and particle morphology of the final product. nycu.edu.twresearchgate.net Common fluxes include alkali metal carbonates and phosphates. nycu.edu.twresearchgate.net
Similarly, Eu³⁺-activated Sr₃Zr₂O₇ red phosphors have been synthesized via solid-state reactions. mdpi.com The synthesis of Li₄SrCa(SiO₄)₂:Eu³⁺ phosphor also employs a high-temperature solid-state reaction method, which is noted for producing phosphors in their structurally pure form with desirable luminescence characteristics. jru-b.com
The particle size, morphology, and purity of the resulting phosphor are highly dependent on the reaction temperature, duration, and the presence of a flux. Multiple grinding and firing steps may be necessary to ensure a complete reaction and a homogeneous product. While this method is straightforward and scalable, it often requires high energy input and can lead to products with a broad particle size distribution.
Table 5: Solid-State Synthesis of Europium(III) Phosphors
| Phosphor | Starting Materials | Typical Firing Temperature (°C) | Flux |
|---|---|---|---|
| Y₂O₂S:Eu³⁺ | Y₂O₃, Eu₂O₃, S | > 900 | Na₂CO₃, K₂CO₃, Li₂CO₃ nycu.edu.tw |
| Sr₃Zr₂O₇:Eu³⁺ | SrCO₃, ZrO₂, Eu₂O₃ | 1200 - 1500 | - mdpi.com |
| Li₄SrCa(SiO₄)₂:Eu³⁺ | Li₂CO₃, SrCO₃, CaCO₃, SiO₂, Eu₂O₃ | 900 | - jru-b.com |
| Y₂O₃:Eu³⁺ | Y(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O, Urea | 500 (initial), 850 (final) | - wisc.edu |
Microwave-Assisted Synthesis of Europium(III) Nanostructures
Microwave-assisted synthesis has emerged as a rapid and efficient method for producing a variety of Europium(III)-based nanostructures. This technique utilizes microwave radiation to heat the reaction mixture, leading to significantly shorter reaction times, improved product purity, and narrower size distributions compared to conventional heating methods. nih.gov Researchers have successfully employed this approach to fabricate diverse Eu(III) nanomaterials, including hydroxides, nanocomposites, and doped apatites.
A notable application of this method is the large-scale synthesis of dextran-capped europium(III) hydroxide [Eu(OH)3] nanoclusters. acs.org These nanoclusters are composed of smaller, approximately 5 nm, Eu(OH)3 nanoparticles and are produced through a microwave-accelerated hydrothermal reaction. acs.org The use of dextran as a capping agent enhances the physiological stability and biocompatibility of the resulting nanostructures. acs.org
Furthermore, microwave-assisted synthesis has been utilized to create nanocomposites, such as europium (III) hydroxide/reduced graphene oxide (Eu(OH)3/RGO). nih.gov This one-step method allows for the uniform distribution of Eu(OH)3 on the RGO sheets. nih.gov Studies have shown that the reaction temperature during the microwave synthesis plays a crucial role in the final morphology of the nanocomposite, with particle size tending to decrease as the synthesis temperature increases. nih.gov These nanocomposites exhibit the characteristic red luminescence of the Eu3+ ion, with strong peak emissions attributed to the ⁵D₀ → ⁷FJ (J = 1, 2, 3, 4) transitions under an excitation wavelength of 395 nm. nih.gov
The versatility of this technique is also demonstrated in the synthesis of biocompatible europium-doped calcium hydroxyapatite and fluoroapatite nanospindles. nih.govacs.org A one-pot microwave-assisted hydrothermal method has been developed for this purpose. nih.govacs.org The resulting nanospindles exhibit a distinct morphology formed by the aggregation of smaller subunits. nih.govacs.org The luminescent properties of these doped apatites are significant, showing the typical red emission of Eu(3+). nih.govacs.org Notably, the luminescence is more efficient in fluoroapatite particles compared to hydroxyapatite, a difference attributed to the presence of OH- quenchers in the latter. nih.govacs.org
Table 1: Comparison of Microwave-Assisted Synthesis Parameters for Europium(III) Nanostructures
| Nanostructure | Precursors/Capping Agent | Synthesis Method | Key Findings |
|---|---|---|---|
| Dextran-capped Eu(OH)₃ Nanoclusters | Europium(III) source, Dextran | Microwave-accelerated hydrothermal reaction | Composed of 5 nm nanoparticles; excellent physiological stability. acs.org |
| Eu(OH)₃/RGO Nanocomposites | Europium(III) source, Graphene Oxide | One-step microwave-assisted synthesis | Uniform distribution of Eu(OH)₃ on RGO sheets; particle size decreases with increased temperature. nih.gov |
| Eu³⁺-doped Calcium Hydroxyapatite Nanospindles | Calcium nitrate, Sodium phosphate (B84403) monobasic, Poly(acrylic acid) | One-pot microwave-assisted hydrothermal method | Spindle-like morphology; size of 191 (±32) x 40 (±5) nm. nih.govacs.org |
| Eu³⁺-doped Calcium Fluoroapatite Nanospindles | Calcium nitrate, Sodium phosphate monobasic, Sodium fluoride, Poly(acrylic acid) | One-pot microwave-assisted hydrothermal method | Spindle-like morphology; size of 152 (±24) x 38 (±6) nm; more efficient luminescence than hydroxyapatite. nih.govacs.org |
Plasma-Electrochemical Synthesis for Europium(III)-Doped Materials
Plasma-electrochemical synthesis is a novel and environmentally friendly method for producing Europium(III)-doped materials. This technique involves the generation of plasma at the interface between an electrode and an electrolyte solution containing the precursor materials. The interaction between the plasma and the liquid leads to the formation of nanoparticles with desired properties.
This method has been successfully demonstrated for the synthesis of europium-doped ceria (CeO₂:Eu³⁺) nanoparticles. tue.nlhep.com.cn In a typical process, cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) and europium(III) nitrate pentahydrate (Eu(NO₃)₃·5H₂O) are used as the starting materials, dissolved in distilled water to form the electrolyte solution. tue.nlhep.com.cn The subsequent plasma-liquid interaction facilitates the effective and uniform doping of Eu³⁺ ions into the CeO₂ lattice. tue.nlhep.com.cn
The resulting CeO₂:Eu³⁺ nanoparticles are crystalline with a cubic structure and have a particle size ranging from 30 to 60 nm. tue.nlhep.com.cn A significant advantage of this synthesis route is the stability of the crystal structure upon post-synthesis calcination at temperatures ranging from 400°C to 1000°C. tue.nlhep.com.cn At 1000°C, the average crystallite size was estimated to be 52 nm. tue.nlhep.com.cn
Under UV irradiation, the synthesized nanophosphors exhibit a distinct red emission that is visible to the naked eye. tue.nlhep.com.cn This luminescence is confirmed by photoluminescence spectroscopy, which shows the characteristic ⁵D₀ → ⁷FJ (J=1,2,3) transitions of the Eu³⁺ ions. tue.nlhep.com.cn The simplicity and flexibility of the plasma-electrochemical method highlight its potential for the synthesis of a wide range of nanophosphors. tue.nl
Table 2: Parameters for Plasma-Electrochemical Synthesis of Europium(III)-Doped Ceria
| Parameter | Details |
|---|---|
| Starting Materials | Ce(NO₃)₃·6H₂O and Eu(NO₃)₃·5H₂O. tue.nlhep.com.cn |
| Solvent | Distilled water. tue.nlhep.com.cn |
| Synthesis Method | Plasma-electrochemical. tue.nl |
| Resulting Material | Crystalline cubic CeO₂:Eu³⁺ nanoparticles. tue.nlhep.com.cn |
| Particle Size | 30 to 60 nm. tue.nlhep.com.cn |
| Post-Calcination Crystallite Size (at 1000°C) | ~52 nm. tue.nlhep.com.cn |
| Luminescent Properties | Apparent red emission under UV irradiation due to ⁵D₀ → ⁷FJ transitions of Eu³⁺. tue.nlhep.com.cn |
Coordination Chemistry of Europium Iii Complexes
Ligand Design Principles for Europium(III) Coordination
The selection and design of ligands play a pivotal role in optimizing the photophysical properties of Eu³⁺ complexes. Key considerations include the ligand's ability to absorb light efficiently, its triplet state energy level matching the excited state of Eu³⁺, and its capacity to protect the metal ion from non-radiative deactivation by solvent molecules (e.g., O-H oscillators). frontiersin.orgmdpi.com Ligands typically coordinate to Eu³⁺ through oxygen (O) or nitrogen (N) donor atoms, with coordination numbers commonly ranging from eight to nine. rsc.orgrsc.org
β-Diketone Ligand Systems in Europium(III) Complexes
β-Diketones are among the most widely used and effective ligand systems for sensitizing Eu³⁺ luminescence. researchgate.netfrontiersin.orgmdpi.com These ligands, such as acetylacetone, benzoylacetone, and thenoyltrifluoroacetone (TTFA), coordinate to Eu³⁺ through two oxygen atoms, forming stable chelates. mdpi.com Since the discovery of their characteristic fluorescence in 1942, β-diketone europium complexes have been a significant focus of research due to their excellent fluorescence properties, including narrow emission bands, high color purity, long fluorescence lifetimes, and high quantum yields. mdpi.comscirp.orgresearchgate.net
Fluorinated β-diketones, like 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione (Htta) or 4,4,4-trifluoro-1-phenyl-1,3-butanedione (Hbtfa), are particularly effective sensitizers. mdpi.com The introduction of bulky fluorinated chelating ligands helps to form a cage-like structure around the central metal ion, which effectively absorbs energy and transfers it to the bonded metal ions. mdpi.com Studies have shown that modifying the structural features of these antenna ligands can alter the emission properties. mdpi.com For instance, the substitution of solvent molecules with auxiliary ligands containing nitrogen and oxygen can increase the quantum yield. mdpi.com
Organic Carboxylic Acid Ligands for Europium(III) Coordination
Organic carboxylic acids, such as benzoic acid and terephthalic acid, coordinate to Eu³⁺ via oxygen atoms. mdpi.com These ligands are also designable, easy to prepare, and can be modified to yield complexes with excellent fluorescence properties. mdpi.comresearchgate.net For example, a new mononuclear complex of europium(III) with benzoic acid, [Eu(OOCC₆H₅)₃·(HOOCC₆H₅)₂], has been synthesized. mdpi.com This complex, with a coordination sphere saturated in carboxylic ligands and free of water, demonstrates better energy utilization in the form of light, as the chelating action ensures greater transfer from the ligands to the central ion, avoiding energy loss by non-radiative transitions. mdpi.com The synthesis often involves a two-stage method to achieve purity and a solvent-free structure. mdpi.com
Schiff Base and Nitrogen-Containing Auxiliary Ligands in Europium(III) Coordination Environments
Schiff base ligands are significant in rare earth coordination due to their ease of preparation, strong coordination properties, and ability to donate electrons. ijfmr.com They exhibit strong binding affinity for lanthanide ions and can significantly enhance their fluorescence properties. ijfmr.com Europium(III) ions typically coordinate with Schiff base nitrogen atoms, bridgehead nitrogen atoms, and phenolic hydroxyl oxygen atoms of the ligand. niscpr.res.in For example, a new tripodal Schiff base ligand, N,N',N"-tri-(2,4-dihydroxy-acetophenone)-triaminotriethylamine (H₆L), has been synthesized to form complexes with Eu³⁺, exhibiting characteristic luminescence under UV excitation. niscpr.res.in
Nitrogen-containing auxiliary ligands, such as 1,10-phenanthroline (B135089) (phen) and 2,2′-bipyridine (bpy), are often used in conjunction with primary ligands (like β-diketones) to complete the coordination sphere of Eu³⁺. mdpi.comacs.org These auxiliary ligands can replace solvent molecules in the coordination sphere and indirectly sensitize the metal ion by transferring energy from their triplet state to the emission energy level of the Eu³⁺ ion, thereby increasing luminescence intensity. mdpi.com Chiral 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands containing camphor (B46023) units have also been used to prepare luminescent Eu³⁺ complexes, showing strong circularly polarized luminescence (CPL) activity. chemrxiv.org
Diglycolamide Ligands for Solvent Extraction and Coordination Chemistry
Diglycolamide (DGA)-based ligands have garnered significant attention due to their strong affinity for trivalent actinides and lanthanides, making them crucial in advanced solvent extraction processes for separating minor actinides (e.g., Am, Cm) from lanthanide ions. osti.govresearchgate.netacs.org These ligands, such as N,N,N',N'-tetra-n-octyldiglycolamide (TODGA), act as tridentate O-donors, coordinating to Eu³⁺ through two carbonyl oxygen atoms and one ether oxygen atom. osti.govresearchgate.net This tridentate coordination motif often results in a rigid structure with multiple five-membered chelate rings. osti.govresearchgate.net Studies using X-ray absorption spectroscopy (XAS) and extended X-ray absorption fine structure (EXAFS) have revealed that Eu³⁺ in complexes like [Eu(TODGA)₃]³⁺ coordinates with nine oxygen atoms from three TODGA ligands. osti.govresearchgate.net The introduction of ethyl or isopropyl groups on the central nitrogen atoms of bisdiglycolamide (BisDGA) ligands can significantly increase the distribution ratios of trivalent metal ions and enhance the separation factor of Eu³⁺ over Am³⁺. acs.orgnih.gov
Structural Analysis of Europium(III) Coordination Environments
The coordination environment of Eu³⁺ ions, including coordination number and geometry, significantly influences their photophysical properties. Eu³⁺ typically adopts coordination numbers of eight or nine, driven by the ligand type and bulk. rsc.orgrsc.org
Crystal Structure Elucidation and Geometrical Conformations
Crystal structure elucidation, often performed using single-crystal X-ray diffraction, provides detailed insights into the geometrical conformations and coordination numbers of Eu³⁺ complexes. scirp.orgacs.orgchemrxiv.orgchemrxiv.orgchemrxiv.orgnih.gov
Common coordination geometries observed for Eu³⁺ include:
Capped Square Antiprism (cSAP) or Tricapped Trigonal Prism (TTP) : The europium(III) aqua ion is nine-coordinated and typically adopts a TTP geometry, although distortions can shift its symmetry. d-nb.info In solution, the lack of directional bonds in lanthanide coordination means the structure is determined by ligand-ligand repulsion, leading to approximations of cSAP or TTP geometries. d-nb.info For instance, the [Eu(DOTA)(H₂O)]⁻ complex can adopt a capped twisted square antiprismatic (cTSAP) conformation, where a capping water molecule increases the coordination number to nine. chemrxiv.orgchemrxiv.org
Square Antiprism (SAP) : An eight-coordinated Eu³⁺ ion can adopt a square antiprism (SAP) coordination geometry. chemrxiv.orgchemrxiv.org This has been observed in complexes where the Eu³⁺ ion is coordinated by eight oxygen atoms, including water molecules and carboxylate arms from surrounding complexes. chemrxiv.orgchemrxiv.org
Distorted Tri-capped Trigonal Prismatic Polyhedron : In some coordination polymers, each Eu³⁺ ion can be coordinated by nine oxygen atoms (e.g., from glutarate ligands and water molecules) to form a distorted tri-capped trigonal prismatic polyhedron. frontiersin.org The ratio of intensities of the hypersensitive ⁵D₀ → ⁷F₂ transition to the magnetic dipole ⁵D₀ → ⁷F₁ transition in the emission spectra can indicate a low symmetry environment around the europium ions. frontiersin.org
Muffin-type Geometry : Chiral Eu³⁺ complexes with bis(pyrazolyl)pyridine ligands have been found to be ennea-coordinated within a slightly distorted Muffin-type geometry. chemrxiv.org
Bicapped Trigonal Prism : Structural analysis of some Schiff base complexes suggests a coordination number of eight, with polyhedral arrangements like a bicapped trigonal prism. ucj.org.ua
The crystal structure can also reveal intermolecular interactions, such as hydrogen bonds and π-π stacking, which contribute to the stability and network formation (e.g., 1D, 2D, and 3D networks) in the solid state. acs.orgmdpi.com Theoretical geometry optimizations using DFT methods have shown excellent agreement with experimental bond lengths and angles, validating computational approaches for understanding metal-ligand interactions. nih.gov
Advanced Spectroscopic Characterization of Europium Iii Systems
Photoluminescence Spectroscopy of Europium(III)
Photoluminescence spectroscopy is a primary technique for characterizing Eu³⁺ systems, providing detailed insights into their electronic structure, energy transfer processes, and interaction with the surrounding matrix.
Hypersensitive Transitions and Environmental Sensitivity of ⁵D₀ → ⁷F₂ Emission
The emission spectrum of Eu³⁺ is characterized by several transitions from the excited ⁵D₀ state to the ⁷Fⱼ (J = 0, 1, 2, 3, 4) ground states. Among these, the ⁵D₀ → ⁷F₂ transition, typically observed around 610-620 nm, is known as a "hypersensitive" transition. mdpi.comopticsjournal.net This transition is an electric dipole (ED) transition, which is formally forbidden for isolated ions but gains intensity when the Eu³⁺ ion is embedded in a matrix due to the mixing of different parity states induced by the local crystal field. nih.gov
The intensity of the ⁵D₀ → ⁷F₂ transition is highly sensitive to the local chemical environment and the polarizability of the coordination sphere around the Eu³⁺ ion. mdpi.comresearchgate.net A higher intensity of the ⁵D₀ → ⁷F₂ transition relative to the ⁵D₀ → ⁷F₁ magnetic dipole (MD) transition (which is largely insensitive to the local environment) indicates a lack of inversion symmetry around the Eu³⁺ ion. mdpi.comresearchgate.net This intensity ratio, often referred to as the asymmetry factor (R), serves as a valuable parameter for evaluating the degree of distortion from inversion symmetry in the Eu³⁺ coordination environment. nih.govmdpi.com
Table 1: Asymmetry Factor (R) and its Relation to Eu³⁺ Site Symmetry
| Asymmetry Factor (R = I(⁵D₀→⁷F₂)/I(⁵D₀→⁷F₁)) | Implication for Eu³⁺ Site Symmetry | Reference |
| Low (e.g., < 1) | High symmetry, approaching inversion center | opticsjournal.net |
| High (e.g., > 1) | Low symmetry, lack of inversion center | mdpi.comresearchgate.net |
Energy Transfer Mechanisms to the Europium(III) Ion (Antenna Effect)
Direct excitation of the 4f levels of Eu³⁺ ions typically results in weak luminescence due to the parity-forbidden f-f transitions, leading to very low molar absorption coefficients (often less than 10 L·mol⁻¹·cm⁻¹). mdpi.comnih.gov To overcome this limitation and enhance luminescence, a process called sensitization, or the "antenna effect," is frequently employed. mdpi.comnih.gov
Different sensitization mechanisms have been studied, including:
Ligand-to-metal energy transfer (LMET) : Organic ligands (chromophores) with intense absorption bands funnel energy to the Eu³⁺ ion. This non-radiative mechanism often involves phonon-mediated coulombic (dipolar-dipolar) interactions between the donor ligand and the Eu³⁺ acceptor. mdpi.com
Metal-to-metal energy transfer (MMET) : Energy transfer from another luminescent metal ion in close proximity to the Eu³⁺ ion. mdpi.com
Charge-transfer states : Involving metal-to-metal (MMCT), metal-to-ligand (MLCT), or ligand-to-metal (LMCT) charge transfer states. mdpi.com
Quantum Yield Determination and Luminescence Lifetime Analysis
Quantum Yield (QY) : The luminescence quantum yield (QY or η) is a critical parameter that quantifies the efficiency of a luminescent material, representing the ratio of emitted photons to absorbed photons. ufs.ac.zamdpi.comacs.org For Eu³⁺ complexes, high quantum yields are desirable for various applications. QY values can vary significantly depending on the ligand, solvent, and coordination environment. For instance, some Eu(III) complexes have shown quantum yields ranging from 25% to 41% in solution and up to 80% in the solid state. researchgate.netacs.org
Luminescence Lifetime (τ) : The luminescence lifetime (τ) is the average time an excited electron remains in the excited state before decaying to a lower energy level. For Eu³⁺, lifetimes are typically in the millisecond range, which is characteristic of f-f transitions due to their forbidden nature. osti.govpsu.edu The observed lifetime (τ) is influenced by both radiative (τᵣ) and non-radiative (τₙᵣ) decay pathways, where 1/τ = 1/τᵣ + 1/τₙᵣ. ufs.ac.za
Luminescence lifetime analysis provides valuable information about the coordination environment and quenching processes. Non-radiative decay pathways, such as vibrational relaxation (multi-phonon relaxation) involving high-energy oscillators (e.g., O-H, N-H vibrations from coordinated water or solvent molecules), can significantly shorten the lifetime and reduce the quantum yield. mdpi.comresearchgate.net Deuteration of the solvent, which replaces O-H with O-D bonds, can reduce vibrational quenching and lead to longer lifetimes, confirming the involvement of solvent molecules in non-radiative decay. osti.gov
Table 2: Representative Luminescence Quantum Yields and Lifetimes for Eu³⁺ Complexes
| Complex Type / Environment | Quantum Yield (%) | Luminescence Lifetime (ms) | Reference |
| [Eu(ODA)·(phen)·4H₂O]⁺ (crystalline) | 17.7 | Not specified | psu.edu |
| [Eu(ODA)₃]³⁻ (crystalline) | 1.1 | Not specified | psu.edu |
| Eu(III) complexes with asymmetric auxiliary ligands | Up to 52 | Up to 0.840 | mdpi.com |
| [Eu(β)₃(TPPO)₂] (in chloroform) | 31 | Not specified | acs.org |
| [EuCl(β)₂(TPPO)₂] (in chloroform) | 46 | Not specified | acs.org |
| Eu-doped LaPO₄ nanoparticles (core-isocrystalline shell) | 50 | τ₁=1.9, τ₂=4.7 | acs.org |
| Eu-doped LaPO₄ nanoparticles (core) | Not specified | τ₁=1.6, τ₂=3.8 | acs.org |
| [Eu(acac)₃(Br₂-phen)] | 13 | 0.790 | researchgate.net |
| Eu(TTA)₃(H₂O) (in toluene) | Not specified | 0.220 | researchgate.net |
| Eu(TTA)₃DAPM (in toluene) | Not specified | 0.490 | researchgate.net |
| Eu(TTA)₃(H₂O) (in PMMA) | Not specified | 0.350 | researchgate.net |
| Eu(TTA)₃DAPM (in PMMA) | Not specified | 0.510 | researchgate.net |
| LCAO:Eu³⁺ NPs (under 395 nm excitation) | 84.4 (Internal QE) | Not specified | researchgate.net |
Influence of Crystal Field and Site Symmetry on Europium(III) Spectra
The 4f electrons of Eu³⁺ are shielded by the outer 5s² and 5p⁶ orbitals, which results in sharp emission lines that are minimally affected by the external environment. However, the local crystal field exerted by the surrounding ligands or host matrix significantly influences the f-f transitions. nih.govacs.orgpsu.edu
The crystal field perturbs the 4f electron configuration, leading to the splitting of the degenerate 2J+1 energy levels into a maximum number of components, depending on the site symmetry of the Eu³⁺ ion. researchgate.netacs.orgpsu.edu This phenomenon, known as Stark splitting, is observed in the fine structure of the photoluminescence spectra. psu.edu
The number and relative intensities of the observed peaks in the ⁵D₀ → ⁷Fⱼ transitions are highly indicative of the site symmetry of the Eu³⁺ ion:
The ⁵D₀ → ⁷F₀ transition (around 578-580 nm) is strictly forbidden by both electric and magnetic dipole selection rules. Its observation, usually as a single sharp line, indicates a low symmetry site (Cₙ, Cₙᵥ, C₁ point groups) where the selection rules are relaxed, and its intensity is highly sensitive to the crystalline matrix. nih.govias.ac.in
The ⁵D₀ → ⁷F₁ transition (around 590-595 nm) is a magnetic dipole allowed transition and is relatively insensitive to the local environment. Its intensity can serve as an internal reference. mdpi.comresearchgate.net The number of components observed for this transition can also provide information about symmetry (e.g., up to three components for C₁ symmetry). acs.org
The ⁵D₀ → ⁷F₂ transition (around 610-620 nm) is the hypersensitive electric dipole transition, whose intensity is strongly influenced by the deviation from inversion symmetry at the Eu³⁺ site. mdpi.comresearchgate.net
By analyzing the number of Stark components and the relative intensities of these transitions, particularly the ratio of ⁵D₀ → ⁷F₂ to ⁵D₀ → ⁷F₁, researchers can deduce the local site symmetry of the Eu³⁺ ion in a given compound. researchgate.netnih.govacs.orgmdpi.com Changes in symmetry, such as from C₃ to C₁, can alter the luminescence spectrum, shorten the radiative lifetime, and increase luminescence efficiency. acs.org
Judd-Ofelt Parameters and Radiative/Non-radiative Decay Pathways
Judd-Ofelt (J-O) theory is a phenomenological model used to analyze the intensities of f-f transitions in lanthanide ions, including Eu³⁺. acs.orgufs.ac.za This theory utilizes three intensity parameters, Ω₂ (omega-2), Ω₄ (omega-4), and Ω₆ (omega-6), which are derived from the experimental absorption or emission spectra. ufs.ac.zaresearchgate.net These parameters provide quantitative insights into the local environment of the lanthanide ion. ufs.ac.za
Ω₂ parameter : This parameter is highly sensitive to the immediate coordination environment and the covalency of the Eu³⁺-ligand bonds. A larger Ω₂ value typically indicates a more asymmetric environment and a higher degree of covalency. acs.org
Ω₄ and Ω₆ parameters : These parameters are less sensitive to the immediate coordination sphere and are more influenced by long-range effects and the rigidity of the host lattice. acs.org
From the J-O parameters, various radiative parameters can be calculated, including:
Radiative transition probabilities (Aᵣₐd) : The rate at which an excited state decays via photon emission. ufs.ac.zaresearchgate.net
Radiative lifetime (τᵣ) : The theoretical lifetime if only radiative decay pathways were active. It is the reciprocal of the total radiative probability. ufs.ac.za
Branching ratios (β) : The proportion of total radiative transitions that occur for a specific emission band. A branching ratio greater than 50% for a particular transition (e.g., ⁵D₀ → ⁷F₂) indicates its potential for laser applications. ufs.ac.zarsc.org
Other Spectroscopic Techniques for Europium(III) Characterization
While photoluminescence spectroscopy is paramount, other spectroscopic techniques offer complementary information for a comprehensive characterization of Eu³⁺ systems:
Absorption Spectroscopy : Measures the absorption of light by the Eu³⁺ complex, revealing the direct f-f transitions (which are typically weak) and, more importantly, the strong absorption bands of sensitizing ligands (antenna effect). nih.gov
Excitation Spectroscopy : Monitors the intensity of a specific emission band (e.g., ⁵D₀ → ⁷F₂) while scanning the excitation wavelength. This technique helps identify the most efficient excitation wavelengths and confirms energy transfer from ligands to the Eu³⁺ ion. mdpi.comedp-open.org
X-ray Absorption Spectroscopy (XAS) : Provides information about the electronic structure, oxidation state, and local coordination environment of the europium ion. Techniques like X-ray transient absorption can directly observe ligand-to-metal energy transfer steps. osti.govosti.govsynchrotron-soleil.fr
Electron Paramagnetic Resonance (EPR) Spectroscopy : While Eu³⁺ (4f⁶) is diamagnetic in its ground state, EPR can be used to study Eu²⁺ (4f⁷) or to probe interactions with paramagnetic species in the environment. researchgate.netacs.org
UV-Visible Spectroscopy : Used to characterize the absorption properties of ligands and charge-transfer bands, which are crucial for understanding the antenna effect and potential energy loss pathways. edp-open.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : Can be employed to study the coordination environment in solution, particularly for diamagnetic Eu³⁺ complexes, and to monitor chemical exchange processes. researchgate.net
Time-Resolved Photoluminescence Spectroscopy : Allows for the measurement of luminescence decay curves, which are essential for determining luminescence lifetimes and understanding the kinetics of energy transfer and decay processes. nih.govosti.govresearchgate.net
Femtosecond Transient Absorption Spectroscopy : Provides ultrafast insights into the dynamics of energy transfer, tracing each step from initial photoexcitation to final relaxation, including intersystem crossing in ligands and energy transfer to the metal center. nih.govresearchgate.net
Theoretical and Computational Investigations of Europium Iii Chemistry
Quantum Chemical Calculations of Electronic Structure
Theoretical studies on Eu(III) complexes primarily employ quantum chemical methods to unravel their electronic structure. These approaches range from semiempirical methods to more rigorous ab initio and multireference techniques, with the latter being particularly suited for handling the complex electronic configurations of lanthanide ions. nih.govacs.org
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely utilized for investigating the structural, electronic, and photophysical properties of Eu(III) complexes. rsc.orgmdpi.comrsc.orgresearchgate.netnih.govidsi.md These methods are instrumental in understanding how ligand modifications influence the absorption spectra and the energies of ligand-centered triplet states, which are crucial for efficient energy transfer to the Eu(III) ion. rsc.orgresearchgate.net
For instance, DFT/TD-DFT calculations have been applied to a series of europium(III) complexes with 4,7-disubstituted-1,10-phenanthroline ligands (phen-X), such as Eu(TTA)₃(phen-X). These studies revealed that while different phen substituents affect absorption peak positions and transition characters, only substituents that extend the π-conjugation of the phenanthroline ligand can effectively tune the triplet state energy. rsc.org Similarly, investigations on Eu(PEP)₂Cl₃ and Eu(PEP)₂(NO₃)₃ complexes, where PEP is 2-(phenylethynyl)-1,10-phenanthroline, used TD-DFT/TDA (Tamm-Dancoff Approximation) to model excited state properties. The calculations indicated that the ligand-centered T₁ states are energetically higher than the Eu(III) emitting levels (⁵D₀ and ⁵D₁), confirming the antenna capacity of the PEP ligand. mdpi.com
TD-DFT/TDA is particularly advantageous for rare-earth antenna complexes as it helps prevent triplet instability problems often encountered in such systems. nih.gov This approach has been used to theoretically design new phenanthroline-based Eu(III) complexes, predicting their potential luminescent properties and exploring the relationship between isolated ligand electronic properties and complex luminescence. nih.gov
Computational parameters, such as the energy difference between the first singlet-excited state and the triplet's first excited state (ΔEISC) and the energy difference between the triplet's first excited state and the radiated energy (ΔEET), are frequently determined using TD-DFT/B3LYP methods, often incorporating relativistic effects for the europium atom. researchgate.net Basis sets like 6-31G for non-metal atoms and effective core potentials (e.g., Stuttgart_RSC_1997_ECP or MWB52) for europium are commonly employed to ensure accuracy. researchgate.netnih.govidsi.md
A study on europium(III) alginates utilized quantum chemical methods (PM7/SPARKLE and ZINDO/S) for geometry optimization and UV-Vis spectra calculation, demonstrating the ability of these methods to predict spectral properties of lanthanide complexes with polymeric acids. researchgate.net Furthermore, DFT calculations have been used to characterize the electronic structure of novel europium(III) nitridoborate, Eu₃[B₃N₆], confirming the +3 oxidation state of europium and providing insights into its vibrational spectra. researchgate.net
For a more rigorous treatment of Eu(III) complexes, especially those exhibiting high spin multiplicity and strong spin-orbit coupling effects, ab initio and multireference methods are indispensable. nih.govacs.org Methods such as Complete Active Space Self-Consistent Field (CASSCF) and Complete Active Space Second-Order Perturbation Theory (CASPT2) are crucial for accurately calculating the electronic levels of the central Eu(III) ion. nih.govacs.org
These advanced computational techniques have been applied to elucidate complex energy transfer pathways. For instance, XMCQDPT2/CASSCF calculations were used to study the electronic structure and energy transfer in europium(III)–ciprofloxacin complexes, identifying low-lying triplet states on the ligand capable of transferring energy to the ⁵D₁ sublevel of Eu(III). acs.org Similarly, multiconfigurational ab initio methods, combined with sTD-DFT, were employed to investigate the energy transfer channels in europium-based Metal-Organic Frameworks (Eu-MOFs), detailing the sensitization pathway involving intersystem crossing (ISC) from the ligand's S₁ to T₁ state, followed by energy transfer to the ⁵D₀ state of Eu(III). nih.gov
In dinuclear lanthanide complexes, such as [(Acac)₃Eu(μ-Bpym)Tb(Acac)₃] (Acac = acetylacetonate, Bpym = 2,2′-bipyrimidine), the multireference XMCQDPT2/CASSCF approach has been directly applied to analyze energy transfer processes. By dividing the large complex into smaller fragments, researchers could calculate singlet and triplet excited state energies that agree well with experimental data, thereby constructing energy level diagrams and determining intramolecular energy transfer channels. researchgate.net These studies emphasize the critical importance of including states with different multiplicity when calculating the energy of the ⁵D₀ state, even if their relative weights vary, to achieve a rigorous and accurate ab initio treatment of Eu(III) complexes. nih.govacs.org
Molecular Dynamics Simulations of Europium(III) Solvation and Interactions
Molecular Dynamics (MD) simulations are powerful tools for understanding the dynamic behavior of Eu(III) ions and their interactions with solvent molecules and other species. These simulations provide insights into the coordination environment and solvation shells of Eu(III) in various media. nih.govresearchgate.netosti.govresearchgate.netcas.cz
A significant application of MD simulations involves studying the solvation of Eu(III) cations and their chloro complexes in room-temperature ionic liquids (ILs), particularly focusing on the effect of "humidity" (water content). Studies have shown that in humid [BMI][PF₆] ionic liquid, "naked" Eu(III) cations form Eu(H₂O)₉³⁺ complexes, surrounded by a shell of PF₆⁻ anions. nih.gov MD simulations also revealed that chloro complexes like EuCl₆³⁻ remain stable and coordinate additional water molecules in their first shell, with solvation forces contributing to their stability in IL solutions. The presence of humidity markedly modifies the local ion environment, impacting spectroscopic properties. nih.gov
MD simulations have also been used to investigate the preferential solvation of Eu(III) ions in mixed aqueous-organic solvents. For instance, studies on europium(III) triflate and chloride solutions showed that Eu(III) is preferentially solvated by water in water-methanol mixtures and by dimethyl sulfoxide (B87167) (DMSO) in water-DMSO mixtures across the entire solvent composition range. In water-dimethylformamide (DMF) mixtures, preferential solvation by DMF was observed at lower DMF mole fractions, shifting to water at higher concentrations. The total solvation number of Eu(III) was found to decrease from 9 in pure water to 8 in pure DMSO and DMF, and to 7 in pure dimethylacetamide (DMA). researchgate.net
Furthermore, MD modeling has provided insights into weaker interactions, such as those between Eu(III) and monosaccharides. These simulations, coupled with spectroscopic data, indicated that the interaction between Eu(III) and sugars is relatively weak due to competition with water molecules, yet multiple binding modes are possible, contributing to the complexity and specificity of observed spectra. cas.cz For molten salt systems, new polarizable ion force fields have been proposed and used in MD simulations to more accurately describe the solvation and electrochemical phenomena of Eu(II/III) ions, capturing underlying physics in solutions over a range of temperatures. osti.gov
Modeling of Energy Transfer Processes in Europium(III) Complexes
The phenomenon of energy transfer (ET) is fundamental to the luminescence of Eu(III) complexes, where organic ligands act as antennae, absorbing UV light and transferring this energy to the Eu(III) ion. nih.govmdpi.comrsc.orgmdpi.comrsc.orgnih.govnih.govresearchgate.netmdpi.comacs.orgsmu.eduosti.govacs.org Computational modeling is crucial for understanding and optimizing these intricate processes.
Theoretical models have been adapted to calculate ET rates, even considering phonon-assisted processes, which are particularly relevant when coupling with vibrational modes of the complex. For example, a model was proposed to estimate ET rates between Eu(III) and Cr(III) ions in the [CrEuL₃]⁶⁺ complex, showing excellent agreement with experimental data when a phonon-assisted process was considered, with rates ranging from 930–1200 s⁻¹. mdpi.com
Intramolecular energy transfer (IET) rates, encompassing both singlet-triplet intersystem crossing (ISC) and ligand-to-metal energy transfer, are frequently investigated using a blend of DFT, Judd-Ofelt theory, IET theory, and coupled rate equation modeling. acs.orgsmu.edu These studies aim to identify the most efficient IET pathways and the underlying physical mechanisms, such as Dexter electron exchange from the ligand triplet state, which has been identified as a dominant mechanism in certain photoluminescent systems. osti.gov
The energy gap between the ligand triplet levels and the Eu(III) emitting levels (e.g., ⁵D₀, ⁵D₁) is a critical factor influencing energy transfer efficiency. rsc.orgmdpi.comresearchgate.net Computational studies help in tuning this energy gap through ligand design. For instance, DFT/TD-DFT calculations on Eu(TTA)₃(phen-X) complexes demonstrated how substituent effects on phenanthroline ligands could tune the triplet state, thereby influencing the efficiency of energy transfer to the Eu(III) ion. rsc.org
Modeling also sheds light on factors that reduce luminescence efficiency, such as multiphonon relaxation (nonradiative decay) caused by coupling of high-energy vibrational modes (e.g., C-H, N-H, O-H stretching) with lanthanide electronic levels. acs.org Furthermore, computational investigations can reveal the influence of counterions on the photodynamics and emission properties of Eu(III) complexes. For example, TD-DFT/TDA results for Eu(PEP)₂Cl₃ and Eu(PEP)₂(NO₃)₃ indicated that anionic ligands, despite not being directly involved in excitations, can affect the system's photodynamics and europium ion emission properties. mdpi.com
Prediction of Spectroscopic Properties and Luminescent Efficiency
Computational methods are extensively used to predict various spectroscopic properties and assess the luminescent efficiency of Eu(III) complexes, providing valuable guidance for material design. nih.govmdpi.commdpi.comresearchgate.netnih.govresearchgate.netnih.govcas.czacs.orgsmu.eduacs.orgniscpr.res.inacs.orgresearchgate.netcolab.ws
Predictions often include absorption and emission spectra, such as UV-Vis and luminescence spectra. For example, quantum chemical analysis has been used to predict UV-Vis spectra of europium(III) alginates, showing good agreement with experimental data and indicating the presence of multiple complex ion types in solution. researchgate.net TD-DFT/TDA calculations can estimate both adiabatic and vertical emission energies, which are crucial for understanding the antenna transfer process that occurs after excited state geometry relaxation. nih.gov
Judd-Ofelt intensity parameters (Ωλ), which provide insights into the local environment and symmetry around the Eu(III) ion, can be obtained from emission spectra and are used in theoretical models. mdpi.comcolab.ws Computational studies also predict luminescence decay times (lifetimes), which are inversely proportional to the sum of radiative and nonradiative decay rates. nih.govresearchgate.netcas.czacs.orgresearchgate.net For instance, direct spectroscopic evidence combined with analysis of high-resolution luminescence spectra has attributed distinct Eu(III) aquo species (8- and 9-fold coordinated) based on their excitation wavelength, decay time, and crystal field parameters. acs.org
The accuracy of these predictions is frequently validated by comparing computational results with experimental data. For example, calculated energy transfer rates and quantum yields have shown excellent agreement with experimental values. nih.govmdpi.comacs.orgsmu.edu The local ion environment, influenced by factors like solvent humidity, can significantly modify spectroscopic properties, and computational models help in understanding these effects. nih.gov Ultimately, these theoretical insights guide the rational design of luminescent materials by identifying structural and electronic factors that enhance light absorption, optimize energy transfer, and minimize nonradiative decay pathways, leading to brighter and more efficient Eu(III) complexes. nih.govmdpi.comacs.org
Compound Names and PubChem CIDs
Advanced Applications of Europium Iii Based Materials
Luminescent Materials and Devices
The exceptional luminescent properties of Eu³⁺, particularly its high color purity and narrow emission spectral bands, make it an indispensable component in a wide array of lighting and display applications. mdpi.comtandfonline.com
Phosphor Development for Lighting and Display Technologies
Europium's most significant application lies in its use within phosphors for lighting and display technologies, where it is responsible for generating vibrant red hues on television and computer screens, playing a critical role in the development of color displays. stanfordmaterials.com Europium-doped phosphors are widely utilized in fluorescent lamps and LED lights, contributing significantly to energy efficiency and superior color rendering. stanfordmaterials.com Europium(III) oxide (Eu₂O₃) is a common red phosphor in LEDs, enabling a broad spectrum of colors with high fidelity. stanfordmaterials.com
Europium(III) β-diketone and organic carboxylic acid complexes are particularly noteworthy for their excellent fluorescence properties, including narrow emission spectral bands, high color purity, long fluorescence lifetimes, and high quantum yields. mdpi.com These complexes are crucial for achieving high-efficiency red emission and can be combined with blue and green phosphors to produce high-efficiency white light. mdpi.com
Several host materials doped with Eu³⁺ exhibit promising characteristics for various lighting and display applications:
SrY₂O₄:Eu³⁺ : This phosphor exhibits strong red optical emission at 611 nm (due to the ⁵D₀ → ⁷F₂ transition) under ultraviolet (UV) or near-UV excitation (250-350 nm). rsc.orgresearchgate.net An optimal concentration of 2.0 mol% Eu³⁺ in SrY₂O₄:Eu³⁺ has been found to yield the highest intensity, with emission peaks at 580 nm, 590 nm, 611 nm, and 619 nm under 254 nm excitation. rsc.orgresearchgate.net It is suitable for white LEDs and plasma displays. rsc.org
Y₂O₃:Eu : Known for its high luminescence efficiency and thermal stability, Y₂O₃:Eu phosphor is extensively used in red-emitting devices such as fluorescent lamps, plasma displays, and cathode ray tubes (CRTs). rsc.org
Y₂O₂S:Eu : This phosphor also demonstrates high luminescence efficiency and good thermal stability, finding application in yellowish-red-emitting devices. rsc.org
Silicate-based phosphors (e.g., MSiO₃:Eu³⁺ where M = Mg, Ca, Sr, Ba) : These materials, prepared via sol-gel techniques, show characteristic red emission in the 610–615 nm region under 395 nm excitation, making them suitable for white-light emitting diode applications. researchgate.net
Gd₄.₆₇Si₃O₁₃:Eu³⁺ : This red-emitting phosphor, synthesized by high-temperature solid reaction, can be effectively excited by 394 nm near-ultraviolet light or 465 nm blue light, emitting red light at a dominant wavelength of 615 nm. acs.org It boasts photoluminescence quantum yields exceeding 80%, rivaling commercial rare-earth nitride red phosphors. acs.org
Ca₂LaHf₂Al₃O₁₂:Eu³⁺ : This garnet phosphor exhibits an intense excitation spectrum in the near-UV region (maximum around 394 nm) and produces dazzling red luminescence peaking at 592, 614, 659, and 711 nm due to the ⁵D₀ → ⁷Fⱼ (J = 1–4) transitions of Eu³⁺ ions. acs.org
Ca₂Gd₈Si₆O₂₆:Eu³⁺ : With an optimal doping content of 30 mol% Eu³⁺, these phosphors exhibit dazzling red emission with an admirable color purity of 93.8% and a quantum efficiency of 53.9% under 394 nm excitation. bohrium.com
Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
Europium complexes are extensively employed in OLEDs and PLEDs, particularly for their ability to achieve high-efficiency red light emission. mdpi.com Novel europium-cored complexes have been synthesized and integrated into OLEDs, emitting red light at 615 nm with a narrow full width at half maximum (FWHM) of less than 5 nm. spiedigitallibrary.org These complexes typically involve europium chelated to β-diketone ligands, where sensitizers like phenanthrene (B1679779) enhance energy transfer to the Eu³⁺ ion. spiedigitallibrary.org The incorporation of fluorinated chains in the ligands can further improve processability and charge transfer capabilities. spiedigitallibrary.org
Soluble rare-earth complexes, such as LiEu(TTA)₄, NaEu(TTA)₄, and KEu(TTA)₄ (where TTA is 2-thenoyltrifluoroacetonato), have been synthesized and their luminescence properties investigated in poly(N-vinylcarbazole) (PVK) thin films for OLED applications. acs.org Furthermore, the efficiency of OLEDs based on europium complexes has been significantly improved by doping the emissive layer with fluorescent dyes like 4-(dicyanomethylene)-2-t-butyl-6 (1,1,7,7-tetramethyljulolidyl-9-enyl))-4H-pyran (DCJTB). This approach has led to a two-fold improvement in luminous efficiency, with reported values reaching up to 9.0 cd/A (6.0 lm/w) at a current density of 0.012 mA/cm². researchgate.net
In the realm of PLEDs, Eu(III) complexes are utilized as phosphorescent materials due to their excellent photoluminescent efficiency, high color purity, and cost-effectiveness compared to other noble metals. ajol.info Research continues to explore the impact of various host polymers, such as poly(N-vinylcarbazole) (PVK) blended with poly(vinylidene fluoride-co-hexafluoropropene) (PVDF-HfP) and polyvinylpyrrolidone (B124986) (PVP), on the phosphorescence emission characteristics of Eu(III) complexes like Europium(III)Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline) (EuDBMPhen). ajol.info
White Light Generation via Europium(III) Doping
Europium(III) doping is a key strategy for achieving high-quality white light in LED applications. By combining Eu(III) complexes with blue and green phosphors, high-efficiency white light can be generated. mdpi.com For example, a white LED fabricated using Eu(AFTFBD)₃phen as a red phosphor, based on a near-UV chip, achieved CIE chromaticity coordinates of (x=0.32, y=0.32). researchgate.net
Eu³⁺-doped SrY₂O₄ phosphors, with their blue-green emission, are also employed in white LEDs and plasma displays. rsc.org White light emission can also be realized by integrating blue-luminescent graphene quantum dots with europium(III) complexes, such as tris-dibenzoylmethane mono-1,10-phenanthroline-europium (III) (EuIIIDP), which can be successfully fabricated into light-emitting polymer films. researchgate.net
Furthermore, europium-doped magnesium tellurite (B1196480) glasses have demonstrated the ability to produce white light emission by carefully adjusting the balance between Eu²⁺ and Eu³⁺ emissions under near-UV excitation. mdpi.com Recent advancements include the design of dual-emissive single-component white light-emissive Eu(III) complexes featuring phenanthroimidazole-based ancillary ligands. These complexes have shown extremely pure white emission with CIE color coordinates of (x = 0.33, y = 0.33) and impressive absolute quantum yields, reaching up to 75.9% for the mCF₃-based complex. rsc.org
The integration of red-emitting Y(OH)₃:Eu³⁺ sub-micrometer phosphors into YAG-based color conversion layers has also proven effective for white light generation, leading to a notable improvement of approximately 24% in luminous efficiency. beilstein-journals.org Double-perovskite frameworks, such as Ca₂BB′O₆:Eu³⁺ (where B = Y, Gd, La; B′ = Sb, Nb), exhibit good quantum yields (exceeding 42%) and are promising candidates for white light-emitting diodes (WLEDs), providing suitable color rendering index (CRI) and correlated color temperature (CCT) values for indoor illumination. acs.org Specifically, Ca₂LaHf₂Al₃O₁₂:Eu³⁺ garnet phosphors have enabled the fabrication of high-CRI warm-white LEDs with a CRI of 88.3, a CCT of 3853 K, and CIE coordinates of (0.3909, 0.3934). acs.orgacs.org
Laser Materials Based on Europium(III) Emission
Europium(III) complexes are significant in the development of fluorescent lasers and other optoelectronic devices. mdpi.com Europium(III) nitrate (B79036) is commonly used as a dopant in various types of glass for laser applications. nanoshel.commsesupplies.com Additionally, europium-doped plastics serve as effective laser materials. nanoshel.com
Over the past few years, a variety of lasers based on tetrakis β-diketonates of Eu³⁺ have been developed. Particular attention has been paid to the salts of tetrakis benzoyltrifluoroacetone chelates of europium. acs.org The performance of these laser systems, including their laser thresholds, is influenced by chemical effects related to solvents, substitutions on the benzene (B151609) ring within the ligand, variations in cations, and deuteration. acs.org
Chemical Sensing and Probing Platforms
The distinct luminescent properties of Europium(III) complexes, particularly their long luminescence lifetimes and sharp emission bands, make them ideal for sensitive and selective chemical sensing and probing platforms. mdpi.com
Ratiometric Luminescent Sensors for Ion Detection (e.g., Aluminum, Uranium)
Europium(III)-based ratiometric luminescent sensors offer a robust method for detecting various metal ions by providing a built-in self-referencing signal, which enhances accuracy and reliability.
Aluminum Ion Detection: A notable example is the novel Eu(tta)₃([4,4′-(t-bu)₂-2,2′-bpy)] complex (where tta is thenoyltrifluoroacetone and 4,4′-(t-bu)₂-2,2′-bpy is 4,4′-di-tert-butyl-2,2′-bipyridine). This complex functions as a ratiometric luminescent sensor for the quantitative determination of aluminum ions. mdpi.comunt.eduresearchgate.net The sensor exhibits a bright red emission at 613 nm. Upon the addition of Al³⁺ ions, this red emission diminishes, and a new blue emission emerges at 398 nm, demonstrating its ratiometric nature. mdpi.comunt.eduresearchgate.net This phenomenon is attributed to an Eu-Al trans-metalation process. mdpi.com The sensor demonstrates high selectivity, showing no interference from 11 common cations, including Cu²⁺, Co²⁺, and Cd²⁺. mdpi.comunt.eduresearchgate.net It is capable of detecting aluminum ions at ppb levels in aqueous environments. mdpi.comunt.eduresearchgate.net
Table 1: Performance Metrics of Eu(tta)₃([4,4′-(t-bu)₂-2,2′-bpy)] for Al³⁺ Detection
| Parameter | Value (in Methanol) | Value (in Water) | Reference |
| Al³⁺ Binding Constant | 2.496 × 10³ ± 172 | N/A | mdpi.comunt.eduresearchgate.net |
| Linear Detection Range | 0–47.6 ppb (1.76 × 10⁻⁶ M) | 4.97–24.9 ppb (1.84 × 10⁻⁷ M – 9.2 × 10⁻⁷ M) | mdpi.comunt.eduresearchgate.net |
| Limit of Detection (LOD) | 4.79 ppb (1.77 × 10⁻⁷ M) | 8.11 ppb (2.99 × 10⁻⁷ M) | mdpi.comunt.eduresearchgate.net |
Another highly sensitive and selective fluorescent sensor for Al³⁺ detection is Eu₂PQC₆ (Europium(III) Quinolinecarboxylate). This sensor operates by monitoring the quenching of the europium-based emission. It boasts an exceptionally low detection limit of approximately 32 pM and a quantitative detection range up to 150 µM, functioning via a "competition-displacement" mode. acs.orgnih.gov
Uranium Ion Detection: Europium(III) complexes are also instrumental in the detection of uranyl(VI) ions (UO₂²⁺), which are hazardous environmental pollutants. A "turn-on" fluorescence energy transfer process to europium(III) has been utilized for the detection of UO₂²⁺. researchgate.netd-nb.info
Eu³⁺-functionalized covalent organic frameworks (COFs), such as Eu³⁺-TFPB-Bpy (where TFPB is 1,3,5-tris(4-formylphenyl)benzene and Bpy is 5,5′-diamino-2,2′-bipyridine), serve as highly efficient probes for sensing UO₂²⁺ in aqueous solutions. The luminescence intensity of these probes is significantly amplified upon complexation with UO₂²⁺. acs.org This "turn-on" sensing capability originates from a resonance energy transfer mechanism between UO₂²⁺ and the Eu³⁺-TFPB-Bpy complex. acs.org This probe exhibits a desirable linear detection range from 5 nM to 5 µM, coupled with good selectivity and a rapid response time of 2 seconds for UO₂²⁺ in mining wastewater. acs.org
Furthermore, the co-doping of UO₂²⁺ ions can enhance the luminescent properties of europium ions in host materials like Li₂B₄O₇ (Lithium tetraborate). This process can achieve up to 75% energy transfer efficiency, nearly doubling the internal quantum yield (from approximately 34% to 64%). acs.org This energy transfer from uranyl to europium can be exploited for sensing uranyl(VI) ions through a unique Förster resonance energy transfer (FRET) process, activated by selective excitation at 320 nm. acs.org A europium(III) complex-based surface fluorescence sensor designed for uranium(VI) determination reported a detection limit of 5.04 × 10⁻⁸ M. dntb.gov.ua
Temperature and Oxygen Sensing Using Europium(III) Probes
Europium(III) complexes are increasingly utilized in the development of optical sensors for precise temperature and oxygen measurements.
Temperature Sensing: Highly photostable and strongly luminescent europium(III) β-diketonate complexes serve as effective probes for optical temperature sensing. These probes can be excited with a 405-nm LED, exhibiting strong brightness and luminescence decay times that are highly dependent on temperature, particularly between 0 and 70 °C. citeab.comfishersci.ca Such temperature-sensitive europium(III) probes can be integrated with oxygen-sensitive indicators, like palladium porphyrins, in a single material for simultaneous luminescent sensing of both parameters, allowing for unbiased measurements. citeab.comfishersci.ca For instance, a bifunctional ratiometric probe incorporating an anthracene (B1667546) group and a europium(III) complex within a polydimethylsiloxane (B3030410) membrane demonstrated an operational temperature range of 203 to 323 K, with a maximum relative sensitivity of 2.06% K⁻¹ at 290 K and temperature uncertainties below 0.1 K. guidetopharmacology.org Another highly sensitive luminescent ratiometric thermometer, based on europium(III) and terbium(III) benzoylacetonate complexes chemically bonded to ethyldiphenylphosphine (B1294405) oxide functionalized polydimethylsiloxane, achieved a maximum relative thermal sensitivity of 11.05% K⁻¹ at 203 K within an operational range of 158–248 K. americanelements.com
Oxygen Sensing: New europium(III) and gadolinium(III) complexes featuring an 8-hydroxyphenalenone antenna exhibit efficient absorption in the blue spectrum and strong emission in polymers at room temperature. wikipedia.org These europium(III) complexes display characteristic red luminescence and are effectively quenched by molecular oxygen, making them suitable for trace oxygen sensing. wikipedia.org The luminescence quenching of Eu³⁺ probes by molecular oxygen is based on the intermolecular collision of the S1/T1 excited states of antenna ligands with the ground state of molecular oxygen. nih.gov Furthermore, a specific Eu³⁺ chelate-based phosphorescence probe has been developed for singlet oxygen detection, demonstrating high sensitivity with a detection limit of 2.8 nM. fishersci.nlereztech.com This probe maintains stable phosphorescence intensity at pH values greater than 3, indicating its utility in various buffer conditions. fishersci.nl
Fluorescent Probes for Environmental Monitoring
Europium(III) based fluorescent probes offer highly sensitive and selective methods for monitoring various environmental pollutants.
Phosphovanadate Y(V0.2P0.8O4):Eu³⁺ nanorods have been successfully developed for the highly sensitive and selective fluorescence detection of chromium(III) (Cr³⁺) in environmental water samples. uni.lu These nanorods exhibit a linear decrease in fluorescence intensity with Cr³⁺ concentrations ranging from 1 × 10⁻⁹ to 1.2 × 10⁻⁶ M. uni.lu The sensing mechanism is attributed to the aggregation of the nanorods induced by Cr³⁺ ions due to the strong affinity of phosphate (B84403) groups for metal ions. uni.lu The chemical stability, photostability across a wide pH range (3-12), and high salt tolerance of these nanorods ensure their applicability for environmental monitoring of Cr³⁺. uni.lu
In another application, a lomefloxacin-europium(III) (LMLX-Eu³⁺) complex has been established as a fluorimetric method for determining trace amounts of metallothioneins (MT) in earthworms. nih.gov Metallothioneins serve as biomarkers for assessing heavy-metal contamination in soils, as their concentration significantly increases in a dose-dependent manner upon exposure to heavy metal ions such as cadmium(II), lead(II), copper(II), and zinc(II). nih.gov
Europium(III) functionalized covalent organic frameworks (COFs) have also emerged as sensitive and selective fluorescent switches for the detection of uranium (UO₂²⁺) in aqueous solutions. nih.gov The luminescence intensity of these Eu³⁺-COF probes is efficiently amplified upon complexation with UO₂²⁺, providing a "turn-on" sensing capability. nih.gov This approach offers a desirable linear detection range from 5 nM to 5 μM with rapid response times of approximately 2 seconds, making it suitable for monitoring uranium in mining wastewater. nih.gov
Development of Luminescent Immunochromatographic Assays for Pathogen Detection (Material Science Focus)
Luminescent immunochromatographic assays (LICHT) utilizing europium(III) compounds have significantly advanced rapid diagnostic methods for detecting pathogenic microorganisms and bacterial toxins.
Submicron polymer microspheres labeled with organic complexes of trivalent europium (Eu³⁺) are employed as luminescent labels in these immunochromatographic assays. fishersci.cauni.lu The detection threshold for the luminescent europium complex on the immunochromatographic membrane is as low as 2 pg/mm², with linearity observed in the range of 2-200 pg/mm². fishersci.cauni.lu
These assays have demonstrated remarkable sensitivity in detecting various pathogens and toxins:
Cholera toxin: 10 ng/mL fishersci.cauni.lu
Staphylococcal enterotoxin type B: 0.5 ng/mL fishersci.cauni.lu
Plague pathogen cells: 1×10³ cells/mL fishersci.cauni.lu
Anthrax pathogen spores: 5×10³ spores/mL fishersci.cauni.lu
Crimean-Congo hemorrhagic fever (CCHF) virus antigens: detectable at a dilution of 1:640,000. fishersci.cauni.lu
The use of europium(III) coordination compounds in LICHT has enabled a reduction in the detection threshold for pathogenic microorganisms and bacterial toxins by 20 to 128 times compared to traditional immunochromatographic tests based on colloidal gold. fishersci.cauni.lu134.76.19
Beyond bacterial and viral agents, europium(III) chelate microparticles (ECM) have been successfully integrated into lateral flow immunoassay strips for the rapid and sensitive detection of Trichinella spiralis infection in whole blood samples of pigs, providing results within 3 minutes. nih.gov Similarly, europium(III)-chelated nanoparticles (EuNPs) are utilized in rapid lateral flow immunochromatographic test strips for the serological detection of Toxoplasma gondii antibodies in dogs and cats, offering both qualitative (naked-eye observation under UV lamp) and quantitative (strip reader) results within 25 minutes. sigmaaldrich.com
Advanced Catalytic Systems Involving Europium(III)
Europium(III) plays a significant role in advanced catalytic systems, particularly in the degradation of environmental pollutants.
Photocatalytic Degradation of Organic Pollutants
Trivalent europium salts have shown promise in the photocatalytic degradation of various organic environmental pollutants. This includes the breakdown of nitriles, carbamates, and halogenated compounds into more environmentally friendly organic substances. fishersci.nowikipedia.org The mechanism involves the oxidation of organic compounds by trivalent europium or their reduction by bivalent europium, leading to the formation of isolated radicals. fishersci.nowikipedia.org
Research findings highlight the enhanced photocatalytic performance of iron-doped europium(III) oxide (Eu₂O₃) nanoparticles. For instance, in the degradation of Rhodamine B dye, Fe-doped Eu₂O₃ nanoparticles demonstrated improved efficiency compared to undoped Eu₂O₃. fishersci.atnih.gov This enhancement is attributed to the improved separation efficiency of photogenerated electron-hole pairs, facilitated by the introduction of oxygen vacancies through iron doping. fishersci.atnih.gov
Table 1: Photocatalytic Degradation Efficiency of Rhodamine B by Eu₂O₃ Nanoparticles fishersci.at
| Sample Type | Rhodamine B Removal Efficiency (within 60 min) |
| Undoped Eu₂O₃ | 22% |
| Fe-doped Eu₂O₃ (EF1.0) | 42% |
| Fe-doped Eu₂O₃ (EF3.0) | 48% |
| Fe-doped Eu₂O₃ (EF5.0) | 33% |
Furthermore, europium(III)-doped tin sulfide (B99878) (SnS) quantum dots have been developed for the photocatalytic degradation of organic dyes such as methylene (B1212753) blue and crystal violet. wikidata.org In these systems, the presence of Eu³⁺ ions in the SnS lattice is crucial, as it contributes to reducing the material's band gap, hindering the recombination of electron-hole pairs, and promoting the generation of free radicals, thereby enhancing photocatalytic activity and stability. wikidata.org
Separation Science and Extraction Technologies
Europium(III) chemistry is integral to advanced separation science and extraction technologies, particularly for the selective separation of lanthanides and actinides.
Selective Extraction of Lanthanides and Actinides using Europium(III) Chemistry
The separation of trivalent actinides (e.g., americium (Am), curium (Cm)) from fission lanthanides (Ln) presents a significant challenge due to their chemical similarities. fishersci.canih.gov However, extractants containing soft nitrogen (N)-donor atoms have shown superior selectivity for the "soft trivalent actinides" over lanthanides. mes.com.gh
Several advanced solvent extraction processes leverage europium(III) chemistry as a model for understanding and achieving this separation:
TRUEX Process: This process utilizes a solvent system composed of octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) and tributyl phosphate (TBP) to co-extract trivalent actinides and lanthanides. fishersci.ca
DIAMEX Processes: These processes employ diamide (B1670390) extractants, which are advantageous as they and their degradation products can be incinerated without generating solid waste. fishersci.ca
EURO-EXAm System: An improved system that uses a tetraoctyl diglycolamide (TODGA) solvent for the co-extraction of actinides(III) and lanthanides(III), followed by selective stripping of americium(III) using tetrapropylammonium (B79313) ethylenediamine (B42938) (TPAEN). fishersci.ca
BTBP Ligands: Alkyl-substituted bis-triazinylpyridines (BTBP), such as 2,6-di(5,6-dipropyl-1,2,4-triazin-3-yl)pyridine (n-Pr-BTP) and CyMe4-BTBP, are highly effective extractants. nih.govmdpi.com CyMe4-BTBP, for instance, can selectively extract trivalent actinides over fission lanthanides from nitric acid solutions, achieving very clean americium(III) and curium(III) product solutions. fishersci.canih.gov
Dithiophosphinic Acids: Di(chlorophenyl)dithiophosphinic acid ((ClPh)₂PSSH), when used in a synergistic mixture with tri-n-octyl phosphine (B1218219) oxide (TOPO), can selectively extract americium(III) over europium(III) with a separation factor of approximately 30 from 0.5 M nitric acid. nih.gov
Extraction Chromatography with Tripodal Diglycolamide Ligands: A highly efficient method for separating americium(III) from europium(III) involves extraction column chromatography using a tripodal diglycolamide (T-DGA) resin. mes.com.gh This separation is achieved by the selective complexation of americium(III) in the feed solution with 2,6-bis(5,6-di(sulfophenyl)-1,2,4-triazin-3-yl)pyridine (SO₃Ph-BTP), resulting in an impressive separation factor of about 2000. mes.com.gh
Structural characterization of europium(III) complexes with tetraalkyldiglycolamide ligands, such as [Eu(TODGA)₃]³⁺, provides fundamental insights into the coordination chemistry governing these solvent extraction processes, particularly regarding the inner-sphere coordination of Eu³⁺ with oxygen donor atoms. tristains.comnih.gov
Future Perspectives and Emerging Research Avenues
Rational Design of Next-Generation Europium(III) Luminescent Systems
The development of highly efficient luminescent materials hinges on the rational design of Eu³⁺ complexes. The core principle guiding this research is the "antenna effect," where an organic ligand absorbs light and efficiently transfers the energy to the central Eu³⁺ ion, which then emits its characteristic sharp, red luminescence. Future research is focused on optimizing this process through sophisticated ligand engineering.
Key strategies for designing next-generation luminescent systems include:
Enhancing Ligand-to-Metal Energy Transfer (LMET): The efficiency of the antenna effect is critically dependent on the energy levels of the ligand's excited states relative to the emissive ⁵D₀ state of Eu³⁺. Research is directed towards synthesizing ligands with triplet state energies appropriately positioned to maximize this energy transfer while minimizing non-radiative decay pathways.
Suppressing Non-Radiative Deactivation: Non-radiative processes, such as vibrational quenching from C-H, N-H, and O-H oscillators in the ligand or solvent molecules, significantly reduce luminescence quantum yield. The design of ligands with rigid structures and the replacement of high-energy oscillators with heavier atoms (e.g., fluorination or deuteration) are effective strategies to mitigate these quenching effects.
Improving Photostability and Thermal Stability: For practical applications in devices like organic light-emitting diodes (OLEDs) and solid-state lighting, the long-term stability of the luminescent complex is paramount. Future designs will incorporate robust, sterically hindered ligands that protect the Eu³⁺ ion from environmental quenchers and prevent thermal degradation.
Recent studies have demonstrated that complexes with high photoluminescence quantum yields (PLQYs) can be achieved through careful ligand selection. For instance, two organo-europium complexes, [Eu(btfa)₃(Bathphen)] and [Eu(tta)₃(Bathphen)], have exhibited strong red emissions with PLQYs of 80% ± 10% in the solid state, making them promising candidates for OLED applications.
| Complex | Ligands | Quantum Yield (Solid State) |
| [Eu(btfa)₃(Bathphen)] | 4,4,4-trifluoro-1-phenyl-1,3-butanedione (btfa), Bathophenanthroline (Bathphen) | 80% ± 10% |
| [Eu(tta)₃(Bathphen)] | 2-thenoyltrifluoroacetone (tta), Bathophenanthroline (Bathphen) | 80% ± 10% |
Integration of Europium(III) into Multifunctional Hybrid Materials
A major thrust in current research is the incorporation of Eu³⁺ complexes into various solid-state matrices to create multifunctional hybrid materials. These materials combine the sharp emission of Eu³⁺ with the properties of the host matrix, such as mechanical strength, thermal stability, or porosity.
Examples of such hybrid materials include:
Europium-Doped Nanoparticles: Eu³⁺ ions can be doped into various nanoparticle hosts, such as silica (SiO₂), titania (TiO₂), and zirconia (ZrO₂), to produce highly stable and dispersible luminescent probes. These nanoparticles have potential applications in bioimaging and sensing. For example, silica-coated iron oxide nanoparticles derivatized with a Eu(III) complex yield magneto-fluorescent nanomaterials that can be directed by a magnetic field while providing a fluorescent signal. rsc.org
Polymer-Based Hybrids: Incorporating Eu³⁺ complexes into polymer matrices is a versatile approach to create flexible and processable luminescent materials. These can be fabricated into films, fibers, and other form factors for applications in lighting, displays, and sensors.
Metal-Organic Frameworks (MOFs): Eu³⁺ can be used as the metallic node in MOFs, resulting in porous materials that exhibit both the characteristic luminescence of europium and the high surface area and tunable porosity of MOFs. These materials are being explored for applications in chemical sensing, catalysis, and drug delivery.
A notable example is the synthesis of a europium(III) hybrid material by covalently grafting a Eu(tta)₃bpdc complex onto SiO₂@mTiO₂ core-shell nanospheres. This material displays multicolor emission and can be used for sensing Al³⁺ ions through a cation exchange process. acs.org
Advancements in High-Throughput Screening and Computational Design
The traditional trial-and-error approach to discovering new luminescent materials is time-consuming and inefficient. The integration of high-throughput screening (HTS) and computational design is set to revolutionize this process.
High-Throughput Screening (HTS): HTS techniques allow for the rapid synthesis and characterization of large libraries of Eu³⁺ complexes with varying ligands. This enables the efficient identification of promising candidates with desired photophysical properties, such as high quantum yields and long luminescence lifetimes.
Computational Design: Density Functional Theory (DFT) and other computational methods are increasingly being used to predict the structural, electronic, and photophysical properties of Eu³⁺ complexes before they are synthesized. acs.org This allows for the in silico design of ligands that are optimized for efficient energy transfer and luminescence. Theoretical calculations can predict key parameters like ligand triplet state energies and the rates of energy transfer, guiding experimental efforts towards the most promising molecular designs.
These computational approaches can significantly accelerate the discovery of new materials by narrowing down the vast parameter space of possible ligand structures.
Exploration of Novel Redox and Catalytic Pathways for Europium(III)
While Eu³⁺ is the most stable oxidation state, europium possesses an accessible Eu²⁺ state. The Eu³⁺/Eu²⁺ redox couple opens up possibilities for applications beyond luminescence, particularly in catalysis.
Photoredox Catalysis: The ability of europium complexes to undergo photoinduced electron transfer is being explored for applications in photoredox catalysis. rsc.orgresearchgate.net Upon excitation, the Eu³⁺ complex can act as an oxidant, accepting an electron to form Eu²⁺, or the ligand can participate in electron transfer processes. This reactivity can be harnessed to drive a variety of organic transformations. For example, europium-based MOFs have been shown to act as photocatalysts for the one-electron oxidation of organic compounds like aromatic sulfides and amines. acs.org
Lewis Acid Catalysis: The hard Lewis acidic nature of the Eu³⁺ ion allows it to coordinate to and activate substrates in organic reactions. Chiral Eu³⁺ complexes are being investigated as catalysts for asymmetric synthesis, where the ligand environment around the metal center dictates the stereochemical outcome of the reaction.
The dual role of europium, toggling between Eu²⁺ and Eu³⁺, offers unique opportunities in catalysis by combining redox activity with its characteristic optical properties. stanfordmaterials.com The design of ligands that can stabilize both oxidation states and tune the redox potential is a key area of ongoing research. rsc.orgrsc.org
Unconventional Synthesis Techniques for Tailored Europium(III) Nanostructures
The morphology and size of Eu³⁺-containing nanomaterials play a crucial role in their properties and performance. Consequently, there is a growing interest in developing unconventional synthesis techniques to produce tailored nanostructures with controlled shapes and sizes.
| Synthesis Technique | Description | Resulting Nanostructures |
| Hydrothermal Synthesis | This method involves chemical reactions in aqueous solutions at high temperatures and pressures. By controlling parameters such as pH, temperature, and precursor concentration, various morphologies can be achieved. mdpi.comnih.gov | Nanoplates, nanorods, nanotubes, prisms, and nanoparticles of Eu(OH)₃. mdpi.comnih.gov |
| Microwave-Assisted Synthesis | This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to shorter reaction times, narrower size distributions, and high purity products. mdpi.com It has been used to synthesize Eu(OH)₃/RGO nanocomposites and Eu-doped apatite nanospindles. acs.orgmdpi.comnih.gov | Nanoclusters, nanocomposites, and nanospindles. acs.orgacs.orgmdpi.comnih.gov |
| Sonochemical Synthesis | This method employs high-intensity ultrasound to create acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, driving chemical reactions. It has been used to prepare amorphous Eu(OH)₃ nanorods which can be converted to crystalline Eu₂O₃ upon heating. acs.org | Nanorods and nanolayers. acs.orgacs.org |
| Reverse Micellar Approach | This technique involves the formation of water-in-oil microemulsions, where the aqueous cores of the reverse micelles act as nanoreactors for the synthesis of nanoparticles. This method has been used to synthesize Eu(III)-nanocrystals. bohrium.com | Nanocrystals. bohrium.com |
These advanced synthesis methods provide precise control over the nanostructure of Eu³⁺-containing materials, enabling the fine-tuning of their optical, electronic, and catalytic properties for specific applications.
Q & A
Q. How can the ionic radius of Europium(3+) be experimentally determined in different coordination environments?
The ionic radius of Europium(3+) varies with coordination number (CN) and ligand type. Use Shannon's revised ionic radii tables, which correlate CN and oxidation state with empirical bond strength-bond length relationships. For example, in octahedral coordination (CN=6), Eu³⁺ has a radius of ~0.947 Å, but this decreases in distorted polyhedra or higher CN (e.g., CN=8: 1.066 Å). Pair X-ray diffraction (XRD) with bond valence sum analysis to validate experimental distances against Shannon's systematic studies .
Q. What spectroscopic methods are optimal for characterizing Europium(3+) luminescence in solid-state materials?
Time-resolved fluorescence spectroscopy (TRFS) and photoluminescence excitation (PLE) spectra are critical. Eu³⁺ exhibits sharp emission lines (e.g., ⁵D₀→⁷F₂ at ~612 nm) due to 4f-4f transitions. Use Judd-Ofelt theory to quantify radiative lifetimes and quantum yields. Ensure samples are excited at 394 nm (7F₀→5L₆ transition) and measure decay curves to distinguish between intrinsic and defect-related emissions .
Q. How can Europium(3+) be stabilized in aqueous solutions for synthesis of coordination complexes?
Eu³⁺ is prone to hydrolysis above pH 5.4. Use weakly coordinating ligands (e.g., nitrate, chloride) in acidic conditions (pH < 4) to prevent precipitation. For stable complexes, employ polydentate ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to enhance kinetic inertness. Monitor stability via UV-Vis titration and cyclic voltammetry .
Q. What are the key considerations for designing Europium(3+)-doped nanomaterials for optical applications?
Focus on host lattice selection (e.g., Y₂O₃, LaF₃) to minimize non-radiative decay. Optimize doping concentration (<5 mol%) to avoid concentration quenching. Use sol-gel or hydrothermal synthesis for uniform dispersion. Characterize crystallinity via XRD and surface defects via TEM. Validate energy transfer efficiency using Förster resonance energy transfer (FRET) models .
Q. How do crystal field effects influence the magnetic properties of Europium(3+) compounds?
Eu³⁺ is typically diamagnetic (J=0 in ⁷F₀ ground state), but crystal field splitting in low-symmetry environments induces weak paramagnetism. Use SQUID magnetometry to measure susceptibility. Compare experimental data with theoretical predictions from ligand field theory (LFT) or density functional theory (DFT) to resolve discrepancies .
Advanced Research Questions
Q. How can computational methods resolve contradictions in Europium(3+)’s electronic structure across different studies?
Employ hybrid functionals (e.g., PBE0) in DFT to improve exchange-correlation energy approximations for f-electrons. Compare results with experimental X-ray absorption near-edge structure (XANES) data. Use the linear response of the uniform electron gas (LRUEG) model to validate gradient corrections in GGA calculations .
Q. What strategies mitigate discrepancies in reported emission quantum yields of Europium(3+) complexes?
Standardize measurement conditions (solvent, temperature, excitation wavelength) and use an integrating sphere for absolute quantum yield determination. Account for inner-filter effects and reabsorption errors. Cross-validate with lifetime measurements and Judd-Ofelt intensity parameters .
Q. How can Brillouin-Zone sampling techniques improve DFT predictions for Europium(3+)-containing materials?
Use Monkhorst-Pack k-point grids to balance computational cost and accuracy. For hexagonal systems (e.g., Eu-doped GaN), apply a 4×4×4 grid with symmetry reduction. Compare charge density maps and band structures across different sampling methods to identify convergence errors .
Q. What methodologies address inconsistencies in thermodynamic stability constants of Europium(3+) complexes?
Perform potentiometric titrations under inert atmospheres to avoid CO₂ interference. Use competing ligand experiments (e.g., EDTA vs. target ligand) to refine stability constants. Apply the Hyperquad suite for multi-equilibrium analysis and cross-check with calorimetric data .
Q. How can FAIR (Findable, Accessible, Interoperable, Reusable) principles be applied to Europium(3+) research data?
Deposit datasets in repositories like Zenodo with standardized metadata (e.g., coordination number, synthesis conditions). Use unique identifiers (e.g., InChIKey for complexes) and link to publications via DOI. Adopt the European Chemicals Agency’s (ECHA) data platform for interoperability in regulatory contexts .
Methodological Notes
- Data Contradiction Analysis : Compare experimental results with first-principles calculations (e.g., DFT+U for f-electron localization) and leverage systematic reviews to identify outliers .
- Experimental Design : Predefine acceptance criteria for data (e.g., ±5% error in luminescence lifetimes) and use control samples (e.g., undoped host materials) to isolate Eu³⁺-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
